
Trihydroxycuprate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihydroxycuprate(1-) is a chemical compound with the molecular formula CuH₃O₃⁻ and a molar mass of 114.56802 g/mol It is a member of the cuprate family, which are compounds containing copper in a negative oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trihydroxycuprate(1-) can be synthesized through various chemical reactions involving copper salts and hydroxide ions. One common method involves the reaction of copper(II) sulfate with sodium hydroxide, resulting in the formation of copper(II) hydroxide, which can then be reduced to Trihydroxycuprate(1-) under specific conditions .
Industrial Production Methods
Industrial production of Trihydroxycuprate(1-) typically involves large-scale chemical reactions using copper salts and alkaline solutions. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trihydroxycuprate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to elemental copper under certain conditions.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving Trihydroxycuprate(1-) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Trihydroxycuprate(1-) include copper(II) hydroxide, elemental copper, and various copper salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trihydroxycuprate(1-) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which Trihydroxycuprate(1-) exerts its effects involves its ability to interact with various molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the conversion of reactants to products. In biological systems, it can interact with proteins and enzymes, potentially influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Trihydroxycuprate(1-) include other cuprates such as:
- Dihydroxycuprate(1-)
- Tetrahydroxycuprate(1-)
- Hexahydroxycuprate(1-)
Uniqueness
Trihydroxycuprate(1-) is unique due to its specific molecular structure and the presence of three hydroxide ions coordinated to a copper ion. This unique structure imparts distinct chemical properties and reactivity compared to other cuprates .
Propriétés
Numéro CAS |
37830-77-6 |
|---|---|
Formule moléculaire |
CuH3O3- |
Poids moléculaire |
114.57 g/mol |
Nom IUPAC |
copper;trihydroxide |
InChI |
InChI=1S/Cu.3H2O/h;3*1H2/q+2;;;/p-3 |
Clé InChI |
NPKITLFRFSTZCI-UHFFFAOYSA-K |
SMILES canonique |
[OH-].[OH-].[OH-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


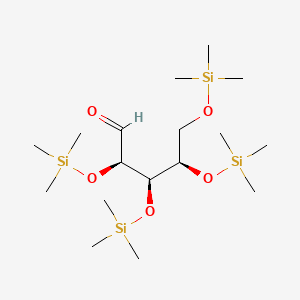
![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
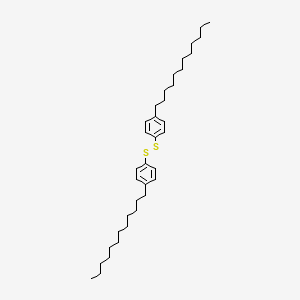
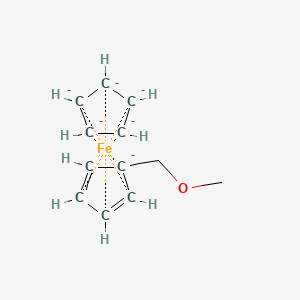



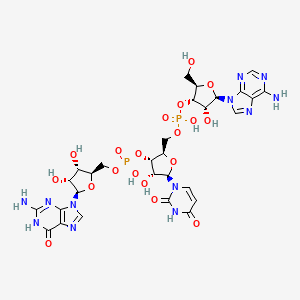

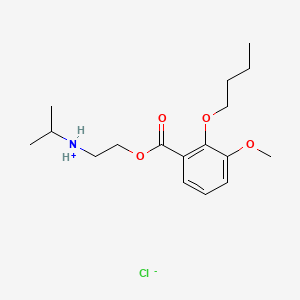
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)



